molecular formula C17H21BrN4O B7552740 N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

货号 B7552740
分子量: 377.3 g/mol
InChI 键: YCOXXSQBHMMOBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug development. This compound is also known as BCTC, and it belongs to the class of transient receptor potential (TRP) channel antagonists. TRP channels are involved in various physiological processes, including pain perception, temperature regulation, and sensory transduction.

作用机制

The mechanism of action of N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide involves the inhibition of TRPA1 and TRPV1 channels. These channels are involved in the sensation of pain, and their inhibition by BCTC leads to a decrease in pain perception. BCTC binds to a specific site on these channels and blocks their activity, thereby reducing the sensation of pain.
Biochemical and Physiological Effects:
N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce inflammation and hyperalgesia, which are associated with various pain conditions. BCTC has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

实验室实验的优点和局限性

The main advantage of using N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide in lab experiments is its potent and selective inhibition of TRPA1 and TRPV1 channels. This allows for the precise modulation of pain perception and other physiological processes that are regulated by these channels. However, one limitation of using BCTC is its relatively low solubility in water, which can make it challenging to administer in certain experimental conditions.

未来方向

There are several future directions for the research on N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide. One potential direction is the development of more potent and selective TRP channel antagonists that can be used for pain management. Another direction is the investigation of the role of TRP channels in other physiological processes, such as thermoregulation and sensory transduction. Additionally, the development of novel drug delivery systems for BCTC could improve its solubility and bioavailability, thereby enhancing its therapeutic potential.
In conclusion, N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide is a promising compound that has potential applications in pain management and other fields. Its potent and selective inhibition of TRPA1 and TRPV1 channels makes it a valuable tool for the investigation of these channels' role in physiological processes. Further research is needed to fully understand the potential of this compound and develop more effective therapies for pain management.

合成方法

The synthesis of N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide involves several steps. The first step is the synthesis of 4-bromobenzylamine, which is then reacted with 1,2,4-triazole-3-carboxylic acid to form 1-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is then reacted with 3-cyclopentylpropylamine to obtain the final product.

科学研究应用

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide has been extensively studied for its potential applications in pain management. It has been shown to be a potent antagonist of TRPA1 and TRPV1 channels, which are involved in pain perception. TRPA1 and TRPV1 channels are activated by various stimuli, including heat, cold, and chemicals, and their activation leads to the sensation of pain. Therefore, the inhibition of these channels by BCTC could be a promising approach for pain management.

属性

IUPAC Name

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O/c18-15-8-5-14(6-9-15)11-22-12-19-17(21-22)20-16(23)10-7-13-3-1-2-4-13/h5-6,8-9,12-13H,1-4,7,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOXXSQBHMMOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-yl]-3-cyclopentylpropanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。